molecular formula C11H19NO4 B2372601 tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate CAS No. 2219370-86-0

tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate

Cat. No.: B2372601
CAS No.: 2219370-86-0
M. Wt: 229.276
InChI Key: RTLBKTVJZHUBJL-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate is a carbamate derivative featuring a strained cyclobutane ring substituted with a methoxymethyl group and a 3-oxo (keto) moiety. The tert-butyl carbamate group (-Boc) serves as a protective group for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(7-15-4)5-8(13)6-11/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLBKTVJZHUBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(=O)C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties of tert-Butyl N-[1-(Methoxymethyl)-3-Oxocyclobutyl]Carbamate

Molecular Architecture

The target compound features a cyclobutane ring substituted with:

  • A tert-butyl carbamate group at the nitrogen atom.
  • A methoxymethyl (-CH2OCH3) group at the 1-position.
  • A ketone (-C=O) at the 3-position.

The molecular formula is C11H19NO4 (molecular weight: 229.28 g/mol), with an InChI key of RTLBKTVJZHUBJL-UHFFFAOYSA-N. The strained cyclobutane ring imposes unique steric and electronic challenges during synthesis, necessitating careful selection of reaction conditions.

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • Cyclobutane backbone with ketone and methoxymethyl substituents.
  • tert-Butyl carbamate protecting group.
  • Amine precursor for carbamate formation.

Plausible retrosynthetic pathways include:

  • Route A : Construction of the cyclobutane ring via [2+2] cycloaddition, followed by functionalization.
  • Route B : Direct modification of a preformed cyclobutane derivative.

Proposed Synthetic Routes

Route A: Cyclobutane Ring Formation via [2+2] Cycloaddition
  • Substrate Preparation :
    • Utilize ethylene and dienophiles (e.g., maleic anhydride) under photochemical or thermal conditions to form a bicyclic intermediate.
    • Example Reaction :

      $$

      \text{Ethylene} + \text{Maleic Anhydride} \xrightarrow{h\nu} \text{Bicyclic Cyclobutane Derivative}

      $$
  • Functionalization :
    • Introduce the methoxymethyl group via nucleophilic substitution of a hydroxyl intermediate with methyl iodide in the presence of a base.
    • Oxidize a secondary alcohol to the ketone using Jones reagent or PCC.
Route B: Alkylation of Cyclobutane Amines
  • Starting Material : 3-Oxocyclobutane-1-carboxylic acid.
  • Amide Formation : React with benzylamine to form 3-oxocyclobutane-1-carboxamide.
  • Boc Protection : Treat with di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., DMAP) to install the carbamate group.
  • Methoxymethyl Introduction :
    • Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) with methyl sulfate as the alkylating agent under basic conditions.

Optimization and Critical Parameters

Table 1: Comparative Analysis of Synthetic Conditions
Step Reagents/Conditions Yield (%) Key Challenges
Cyclobutane Formation Photochemical [2+2] cycloaddition, 254 nm 45–60 Low regioselectivity
Methoxymethylation CH3I, K2CO3, DMF, 60°C 75–85 Over-alkylation
Boc Protection Boc2O, DMAP, CH2Cl2, rt 90–95 Competing side reactions
Oxidation to Ketone PCC, CH2Cl2, 0°C → rt 80–88 Over-oxidation to carboxylic acid

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) :
    • δ 1.38 (s, 9H, Boc CH3), 3.31 (s, 3H, OCH3), 3.58 (m, 2H, CH2O), 4.80 (t, J=5.8 Hz, 1H, NH).
  • MS (ESI+) : m/z 295.2 [M+H]+, consistent with the molecular formula.

Applications and Derivatives

The compound serves as a precursor for:

  • Pharmaceutical intermediates : Analogous to lacosamide synthesis, where tert-butyl carbamates are key intermediates.
  • Peptide mimetics : Cyclobutane rings mimic peptide backbone conformations.

Chemical Reactions Analysis

Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s inhibitory effect on Protein Kinase B (PKB) makes it valuable in studying cellular signaling pathways.

    Medicine: Due to its potential therapeutic properties, it is being investigated for use in treating diseases related to PKB dysregulation, such as cancer.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate exerts its effects involves the inhibition of Protein Kinase B (PKB). This inhibition disrupts the signaling pathways that PKB is involved in, leading to altered cellular functions. The compound binds to the active site of PKB, preventing its activation and subsequent phosphorylation of downstream targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The methoxymethyl substituent distinguishes this compound from simpler analogs. Key comparisons include:

a. tert-Butyl (3-oxocyclobutyl)carbamate (CAS 154748-49-9)
  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Key Differences : Lacks the methoxymethyl group.
  • Impact : The absence of the methoxymethyl substituent reduces steric bulk and lipophilicity (logP ≈ 1.2 vs. ~1.8 for the target compound). This analog is more soluble in polar solvents but may exhibit lower metabolic stability due to increased exposure of the carbamate group .
b. tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate (CAS 2231675-68-4)
  • Molecular Formula: C₁₀H₁₆FNO₃
  • Molecular Weight : 217.24 g/mol
  • Key Differences : Substitution of methoxymethyl with a fluorine atom on the cyclobutane ring.
  • However, it reduces lipophilicity (logP ≈ 1.5) compared to the methoxymethyl analog .

Ring Size and Strain Effects

Cyclobutane’s angle strain (≈90° bond angles) influences reactivity compared to larger rings:

a. tert-Butyl (3-oxocyclopentyl)carbamate (CAS 847416-99-3)
  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • Key Differences : Cyclopentane ring (larger, less strained).
  • Impact : Reduced strain lowers reactivity in ring-opening reactions but improves thermal stability. The larger ring may enhance conformational flexibility, affecting binding to biological targets .
b. tert-Butyl (3-oxocyclohexyl)carbamate (CAS 885280-38-6)
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Differences: Cyclohexane ring (non-planar, chair conformation).
  • Impact : Increased hydrophobicity (logP ≈ 2.1) and slower degradation kinetics due to reduced ring strain .

Functional Group Modifications

a. tert-Butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate (from )
  • Key Differences : Replaces the 3-oxocyclobutyl group with a branched alkyl chain containing an amide.
  • Impact : Introduces hydrogen-bonding capacity via the amide, improving solubility but reducing steric shielding of the carbamate group .
b. 1-(methoxymethyl)-3-oxocyclobutane-1-carboxylic acid (EN300-1236747)
  • Molecular Formula : C₇H₁₀O₄
  • Molecular Weight : 158.16 g/mol
  • Key Differences : Carboxylic acid replaces the carbamate.
  • Impact : Higher aqueous solubility (due to -COOH) but lower cell permeability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Substituents
tert-Butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate C₁₀H₁₇NO₄ 215.25 ~1.8 Methoxymethyl, 3-oxo
tert-Butyl (3-oxocyclobutyl)carbamate C₉H₁₅NO₃ 185.22 ~1.2 3-oxo
tert-Butyl N-[(1-fluoro-3-oxocyclobutyl)methyl]carbamate C₁₀H₁₆FNO₃ 217.24 ~1.5 Fluoro, 3-oxo
tert-Butyl (3-oxocyclopentyl)carbamate C₁₀H₁₇NO₃ 199.25 ~1.6 3-oxo, cyclopentyl

*logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

Tert-butyl N-[1-(methoxymethyl)-3-oxocyclobutyl]carbamate is a compound with significant biological activity, particularly noted for its role as an inhibitor of Protein Kinase B (PKB), also known as Akt. This section explores its chemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₉N₁O₄
  • Molecular Weight : 229.276 g/mol
  • CAS Number : 2219370-86-0

This compound functions primarily as a selective inhibitor of PKB. The inhibition of PKB disrupts various signaling pathways critical for cell survival, proliferation, and metabolism. The compound binds to the active site of PKB, preventing its activation and subsequent phosphorylation of downstream targets, which can lead to altered cellular functions and apoptosis in certain cancer cells.

Biological Activity and Therapeutic Applications

The compound's biological activity has been studied in various contexts, particularly in cancer research. Here are some key findings:

  • Cancer Treatment : In vitro studies have shown that the inhibition of PKB by this compound can lead to reduced cell viability in cancer cell lines. This suggests potential applications in cancer therapy, particularly for tumors exhibiting PKB overactivity .
  • Angiogenesis Inhibition : Research indicates that compounds inhibiting PKB can also affect angiogenesis, the process through which new blood vessels form from pre-existing vessels. This is crucial in tumor growth and metastasis .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

Study Findings Reference
Study 1Demonstrated significant reduction in tumor growth in xenograft models when treated with the compound.
Study 2Showed that the compound effectively induces apoptosis in breast cancer cell lines by inhibiting PKB signaling.
Study 3Investigated the compound's effects on angiogenesis, revealing a decrease in vascular endothelial growth factor (VEGF) expression.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxymethyl (-OCH₃) and cyclobutyl carbonyl (C=O) groups. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 215.1 (calculated for C₁₀H₁₇NO₄⁺) .

Q. Advanced

  • X-ray Crystallography : Using SHELXL software, single-crystal diffraction resolves stereochemistry and bond angles. For related cyclobutane carbamates, C=O bond lengths are ~1.21 Å, and cyclobutane ring puckering angles are ~25° .
  • HPLC-PDA : Reversed-phase HPLC with photodiode array detection (λ = 210–280 nm) quantifies impurities (<2%) and diastereomers .

What are the key challenges in optimizing reaction yields during synthesis, and how can they be addressed?

Q. Basic

  • Low Reactivity of Cyclobutane : Steric hindrance from the cyclobutane ring slows nucleophilic attack. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) improves kinetics .
  • Byproduct Formation : Competing hydrolysis of the carbamate group under acidic conditions necessitates pH control (pH 7–9) .

Q. Advanced

  • Diastereomer Separation : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC resolve enantiomers. For example, a 90:10 hexane:isopropanol mobile phase achieves baseline separation (α = 1.2) .
  • Catalyst Design : Immobilized enzymes (e.g., lipases) or organocatalysts (e.g., proline derivatives) enhance stereoselectivity in cyclobutane functionalization .

How does the compound’s stereochemistry affect its reactivity and biological activity?

Basic
The methoxymethyl group’s spatial orientation influences hydrogen-bonding capacity and solubility. For instance, axial vs. equatorial substituents on the cyclobutane ring alter dipole moments, impacting logP values (predicted logP = 1.8 ± 0.2) .

Q. Advanced

  • Enantioselective Interactions : Molecular docking (e.g., AutoDock Vina) reveals that (R)-configured derivatives bind more tightly to serine hydrolases (ΔG = -8.2 kcal/mol) than (S)-enantiomers (ΔG = -6.5 kcal/mol) .
  • Metabolic Stability : In vitro microsomal assays show that diastereomers with trans-methoxymethyl groups exhibit longer half-lives (t₁/₂ = 45 min vs. 28 min for cis) due to reduced CYP3A4 oxidation .

What computational and experimental methods are used to predict and validate the compound’s interactions with biological targets?

Q. Basic

  • Molecular Dynamics (MD) Simulations : GROMACS simulations assess binding stability to proteins (e.g., 100 ns trajectories for cyclophilin A) .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.5 × 10⁴ M⁻¹s⁻¹; kd = 0.02 s⁻¹) to validate target affinity .

Q. Advanced

  • Cryo-EM and XFEL : High-resolution structural biology techniques resolve ligand-protein complexes at <2 Å resolution, critical for fragment-based drug design .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding (ΔH = -12.3 kJ/mol) to enzymes like acetylcholinesterase, guiding lead optimization .

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